Cas no 356539-35-0 (N-(cyclopropylmethyl)-4-methylaniline)
N-(cyclopropylmethyl)-4-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-(cyclopropylmethyl)-4-methyl- (9CI)
- N-(CYCLOPROPYLMETHYL)-4-METHYLANILINE
- AG-F-23671
- BENZENAMINE, N-(CYCLOPROPYLMETHYL)-4-METHYL-
- CTK4H5069
- MolPort-004-747-254
- AKOS003583061
- CS-0236012
- 356539-35-0
- DTXSID00651278
- G59942
- EN300-166423
- N-(cyclopropylmethyl)-4-methylaniline
-
- MDL: MFCD03211292
- Inchi: 1S/C11H15N/c1-9-2-6-11(7-3-9)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3
- InChI Key: UVWDOXBEGQXRKN-UHFFFAOYSA-N
- SMILES: N(C1C=CC(C)=CC=1)CC1CC1
Computed Properties
- Exact Mass: 161.120449483g/mol
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12Ų
N-(cyclopropylmethyl)-4-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-166423-50mg |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95.0% | 50mg |
$153.0 | 2023-09-21 | |
| Enamine | EN300-166423-100mg |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95.0% | 100mg |
$228.0 | 2023-09-21 | |
| Enamine | EN300-166423-250mg |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95.0% | 250mg |
$325.0 | 2023-09-21 | |
| Enamine | EN300-166423-500mg |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95.0% | 500mg |
$512.0 | 2023-09-21 | |
| Enamine | EN300-166423-1000mg |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95.0% | 1000mg |
$656.0 | 2023-09-21 | |
| Enamine | EN300-166423-2500mg |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95.0% | 2500mg |
$1287.0 | 2023-09-21 | |
| Enamine | EN300-166423-5000mg |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95.0% | 5000mg |
$1903.0 | 2023-09-21 | |
| Enamine | EN300-166423-10000mg |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95.0% | 10000mg |
$2823.0 | 2023-09-21 | |
| Enamine | EN300-166423-0.05g |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95% | 0.05g |
$153.0 | 2023-06-08 | |
| Enamine | EN300-166423-0.1g |
N-(cyclopropylmethyl)-4-methylaniline |
356539-35-0 | 95% | 0.1g |
$228.0 | 2023-06-08 |
N-(cyclopropylmethyl)-4-methylaniline Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-(cyclopropylmethyl)-4-methylaniline
Recent Advances in the Study of N-(cyclopropylmethyl)-4-methylaniline (CAS: 356539-35-0) in Chemical Biology and Pharmaceutical Research
N-(cyclopropylmethyl)-4-methylaniline (CAS: 356539-35-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopropylmethyl and methylaniline moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, shedding light on its role as a potential drug candidate or intermediate in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for N-(cyclopropylmethyl)-4-methylaniline, highlighting its efficiency and scalability for industrial production. The researchers employed a novel catalytic system that improved yield and purity, making it a viable option for large-scale pharmaceutical manufacturing. This advancement addresses previous challenges in the synthesis of this compound, which were often associated with low yields and complex purification processes.
In terms of pharmacological applications, recent preclinical studies have investigated the compound's interaction with various biological targets. A study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that N-(cyclopropylmethyl)-4-methylaniline exhibits moderate affinity for certain serotonin receptors, suggesting potential applications in neurological disorders. However, the researchers noted that further structural optimization may be required to enhance selectivity and reduce off-target effects.
The compound's role as a building block in drug discovery has also been emphasized in recent literature. Several research groups have utilized N-(cyclopropylmethyl)-4-methylaniline as a key intermediate in the synthesis of more complex molecules with enhanced biological activity. Its structural features, particularly the cyclopropyl ring, have been shown to confer metabolic stability to resulting compounds, as reported in a 2024 ACS Medicinal Chemistry Letters publication.
Despite these promising developments, challenges remain in fully characterizing the safety profile and pharmacokinetic properties of N-(cyclopropylmethyl)-4-methylaniline. Current research efforts are focusing on comprehensive toxicological studies and formulation optimization to address these gaps. The compound's future in pharmaceutical development will likely depend on the outcomes of these ongoing investigations and its performance in more advanced preclinical models.
356539-35-0 (N-(cyclopropylmethyl)-4-methylaniline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)